Fmoc-L-phenylalanyl chloride Fmoc-L-phenylalanyl chloride
Brand Name: Vulcanchem
CAS No.: 103321-57-9
VCID: VC20744928
InChI: InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H20ClNO3
Molecular Weight: 405.9 g/mol

Fmoc-L-phenylalanyl chloride

CAS No.: 103321-57-9

Cat. No.: VC20744928

Molecular Formula: C24H20ClNO3

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-phenylalanyl chloride - 103321-57-9

Specification

CAS No. 103321-57-9
Molecular Formula C24H20ClNO3
Molecular Weight 405.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1
Standard InChI Key LRAXUKFFZHLNMX-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Structural Characteristics

Fmoc-L-phenylalanyl chloride consists of three primary structural components: the Fmoc protecting group attached to the amino function, the phenylalanine amino acid backbone, and the acid chloride functional group. The chemical formula can be represented as C₂₄H₂₀ClNO₃, with a molecular weight approximately 405.88 g/mol. The chemical structure features the characteristic bulky Fmoc group linked via a carbamate bond to the alpha amino group of phenylalanine, while the carboxyl terminus is activated as an acid chloride.

Physical Properties

The compound typically appears as a white to off-white crystalline solid with high sensitivity to moisture. Unlike its carboxylic acid counterpart (Fmoc-Phe-OH), which has a melting point of 182-183°C , the acid chloride derivative exhibits different thermal properties due to its reactive nature. The compound is soluble in anhydrous organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but rapidly hydrolyzes in the presence of water or alcohols.

Spectroscopic Characteristics

Table 1: Comparative Spectroscopic Data of Fmoc-L-phenylalanine and Its Derivatives

PropertyFmoc-L-phenylalanineFmoc-L-phenylalanyl ChlorideFmoc-4-chloro-L-phenylalanine
¹H NMR key signals7.78-7.14 (13H, m), 5.18 (1H, d), 4.70-3.14 (m) Expected downfield shift of α-HSimilar aromatic profile with additional chlorine effects
IR (C=O stretch)~1720 cm⁻¹ (acid)~1800 cm⁻¹ (acid chloride)~1720 cm⁻¹ (acid)
UV absorption265-270 nm265-270 nm265-270 nm
Molecular weight387.43 g/mol ~405.88 g/mol421.9 g/mol

Synthesis Methodologies

Direct Conversion from Fmoc-L-phenylalanine

The synthesis of Fmoc-L-phenylalanyl chloride typically involves the activation of Fmoc-L-phenylalanine (Fmoc-Phe-OH) through conversion of the carboxylic acid group to an acid chloride. This transformation can be accomplished using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acid chloride product.

Alternative Synthesis Approaches

While direct activation of Fmoc-L-phenylalanine is the most common approach to synthesizing the acid chloride, alternative methodologies might include:

  • Use of more modern chlorinating agents such as cyanuric chloride or triphosgene

  • One-pot procedures that generate the acid chloride in situ for immediate use in coupling reactions

  • Solid-phase compatible methods for generating the acid chloride on resin-bound amino acids

Applications in Peptide Chemistry and Drug Development

Peptide Synthesis Applications

Fmoc-L-phenylalanyl chloride serves as a highly reactive acylating agent in peptide synthesis, enabling efficient formation of peptide bonds. Its enhanced reactivity compared to carboxylic acids or even activated esters makes it valuable in challenging coupling scenarios. The compound's utility extends to both solution-phase and solid-phase peptide synthesis methods, particularly when standard coupling reagents provide insufficient yields with sterically hindered amino acids.

Pharmaceutical Research Applications

The compound finds significant application in pharmaceutical research, particularly in the synthesis of peptidomimetics and peptide-based drug candidates. The increased reactivity of the acid chloride facilitates acylation of less nucleophilic amines and alcohols, enabling the creation of diverse chemical libraries for drug discovery programs. This versatility makes it a valuable tool in medicinal chemistry efforts focused on peptide-based therapeutics.

Comparative Reactivity with Related Compounds

Table 2: Comparative Reactivity of Phenylalanine Derivatives in Peptide Coupling

CompoundRelative ReactivityTypical Coupling ConditionsStability in Solution
Fmoc-L-phenylalanyl chlorideVery highNo additives needed, -20°C to rtMinutes to hours (anhydrous)
Fmoc-L-phenylalanineLowRequires coupling reagents, rtStable for months
Fmoc-L-phenylalanine active esterModerateMay require base, rtHours to days
Fmoc-4-chloro-L-phenylalanineLowRequires coupling reagents, rtStable for months

Structural Modifications and Derivatives

Halogenated Derivatives

Several halogenated derivatives of Fmoc-protected phenylalanine have been reported in the literature, including Fmoc-4-chloro-L-phenylalanine (molecular weight: 421.9 g/mol) and Fmoc-2-chloro-4-fluoro-L-phenylalanine . These compounds offer modified physicochemical properties and are valuable in structure-activity relationship studies of peptide-based bioactive compounds.

Structure-Activity Relationships

ParameterValue
Hermann-Mauguin space groupP 1 21 1
Hall space groupP 2yb
Space group number4
Unit cell dimensions a13.168 Å
Unit cell dimensions b4.8390 Å
Unit cell dimensions c17.400 Å
α90°
β111.41°
γ90°
Z2
Z'1
Residual factor0.1171

This crystallographic data from the COD Number 7227713 provides valuable structural insights into the related compound Fmoc-4-chloro-L-phenylalanine, which shares similar structural features with Fmoc-L-phenylalanyl chloride except for the positioning of the chlorine atom and the nature of the carboxyl group.

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